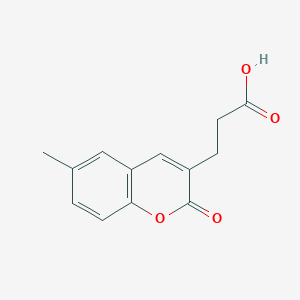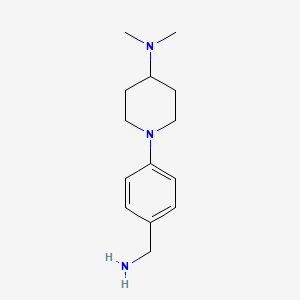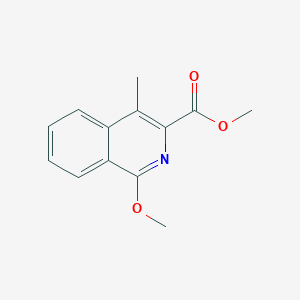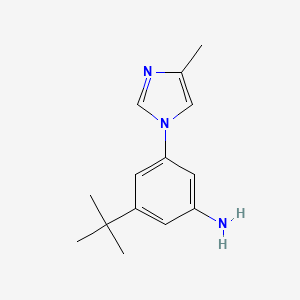
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((Trimetilsilil)etinil)fenil)acetamida: es un compuesto orgánico con la fórmula molecular C11H17NOSi Este compuesto se caracteriza por la presencia de un grupo trimetilsilil unido a un grupo etinil, que a su vez está conectado a un anillo fenilo sustituido con un grupo acetamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-((Trimetilsilil)etinil)fenil)acetamida típicamente implica los siguientes pasos:
Formación del Grupo Trimetilsilil-Etinil: El grupo trimetilsilil-etinil se puede introducir utilizando cloruro de trimetilsilil y una base adecuada, como el hidruro de sodio, en un solvente aprótico como el tetrahidrofurano.
Acoplamiento con el Anillo Fenilo: El grupo trimetilsilil-etinil se acopla entonces con un anillo fenilo mediante una reacción de acoplamiento cruzado catalizada por paladio, como la acoplamiento de Sonogashira.
Introducción del Grupo Acetamida:
Métodos de Producción Industrial
Los métodos de producción industrial para N-(4-((Trimetilsilil)etinil)fenil)acetamida pueden implicar versiones a gran escala de las rutas sintéticas anteriores, con optimizaciones para el rendimiento, la pureza y la rentabilidad. Estos métodos a menudo utilizan reactores de flujo continuo y sistemas automatizados para garantizar la calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-((Trimetilsilil)etinil)fenil)acetamida: se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que resulta en la formación de aminas o alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo trimetilsilil se puede reemplazar por otros grupos funcionales utilizando reactivos como haluros o alcóxidos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio acuoso o ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros o alcóxidos en solventes apróticos polares como el dimetilsulfóxido.
Principales Productos Formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Aminas o alcoholes.
Sustitución: Compuestos con nuevos grupos funcionales que reemplazan el grupo trimetilsilil.
Aplicaciones Científicas De Investigación
N-(4-((Trimetilsilil)etinil)fenil)acetamida: tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas a través de reacciones de acoplamiento cruzado.
Biología: Investigado por su potencial como una sonda bioquímica para estudiar las actividades enzimáticas e interacciones de proteínas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de N-(4-((Trimetilsilil)etinil)fenil)acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, afectando los procesos bioquímicos a nivel molecular. El grupo trimetilsilil mejora la estabilidad y la lipofilia del compuesto, facilitando su interacción con regiones hidrofóbicas de proteínas y membranas celulares.
Comparación Con Compuestos Similares
N-(4-((Trimetilsilil)etinil)fenil)acetamida: se puede comparar con otros compuestos similares, tales como:
N-(4-(Trimetilsilil)fenil)acetamida: Carece del grupo etinil, lo que resulta en diferente reactividad y aplicaciones.
N-(4-((Trimetilsilil)metil)fenil)acetamida: Contiene un grupo metilo en lugar de un grupo etinil, lo que lleva a variaciones en las propiedades químicas y las actividades biológicas.
N-(4-(Trimetilsilil)etinil)benzamida: Tiene un grupo benzamida en lugar de un grupo acetamida, lo que afecta su solubilidad y reactividad.
La singularidad de N-(4-((Trimetilsilil)etinil)fenil)acetamida radica en su combinación del grupo trimetilsilil-etinil con la parte acetamida, proporcionando un conjunto distinto de propiedades químicas y biológicas.
Propiedades
Número CAS |
81854-47-9 |
|---|---|
Fórmula molecular |
C13H17NOSi |
Peso molecular |
231.36 g/mol |
Nombre IUPAC |
N-[4-(2-trimethylsilylethynyl)phenyl]acetamide |
InChI |
InChI=1S/C13H17NOSi/c1-11(15)14-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3,(H,14,15) |
Clave InChI |
IGJIYPQZUVEIQO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile](/img/structure/B11874556.png)

![5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11874580.png)
![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)

![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)


![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)





